6-Chloro-9-(2-O-acetyl-5-O-benzoyl-3-azido-3-deoxy-beta-D-ribofuranosyl)-9H-purine
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Overview
Description
- Its structure combines a purine base (9H-purine) with a ribose sugar moiety, and it contains several functional groups, including a chloro substituent at position 6, an acetyl group at position 2, and an azido group at position 5.
- Nucleoside analogs like 6-Cl-ABA have diverse applications in medicine, biochemistry, and synthetic chemistry.
6-Chloro-9-(2-O-acetyl-5-O-benzoyl-3-azido-3-deoxy-beta-D-ribofuranosyl)-9H-purine: , belongs to the class of nucleoside analogs.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in nucleoside synthesis.
Biology: Investigated for antiviral and anticancer properties.
Medicine: Potential antiviral drug candidate.
Industry: Used in the development of nucleoside-based pharmaceuticals.
Mechanism of Action
Targets: 6-Cl-ABA likely interacts with cellular enzymes involved in nucleic acid metabolism.
Pathways: It may inhibit viral replication by interfering with nucleotide biosynthesis or incorporation into RNA/DNA.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: 6-Cl-ABA’s unique combination of functional groups sets it apart from other nucleosides.
Properties
Molecular Formula |
C19H16ClN7O5 |
---|---|
Molecular Weight |
457.8 g/mol |
IUPAC Name |
[4-acetyloxy-3-azido-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H16ClN7O5/c1-10(28)31-15-13(25-26-21)12(7-30-19(29)11-5-3-2-4-6-11)32-18(15)27-9-24-14-16(20)22-8-23-17(14)27/h2-6,8-9,12-13,15,18H,7H2,1H3 |
InChI Key |
ZDNMMMGBJAJPOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)N=[N+]=[N-] |
Origin of Product |
United States |
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